molecular formula C7H9NO4S B071138 (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 191471-53-1

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Cat. No.: B071138
CAS No.: 191471-53-1
M. Wt: 203.22 g/mol
InChI Key: QBHIOYZCUZBIEN-MDASVERJSA-N
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Description

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO4S and its molecular weight is 203.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, often referred to as a bicyclic amino acid derivative, has garnered attention for its potential biological activities, particularly in relation to the metabotropic glutamate receptors (mGluRs). This compound exhibits structural similarities to glutamate and has been studied for its pharmacological properties, particularly as a modulator of neurotransmission.

  • Molecular Formula : C7H9NO4S
  • Molecular Weight : 203.21 g/mol
  • InChIKey : QBHIOYZCUZBIEN-MDASVERJSA-N

The compound features a bicyclic structure with two carboxylic acid groups and an amino group, which are critical for its biological activity.

The primary biological activity of this compound is linked to its interaction with metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu3 subtypes. These receptors are G-protein coupled receptors that play significant roles in modulating synaptic transmission and plasticity in the central nervous system.

Binding Affinity and Selectivity

Research indicates that this compound acts as an antagonist at mGlu2/3 receptors. The structure-activity relationship (SAR) studies have shown that modifications to the bicyclic scaffold can enhance binding affinity and selectivity towards specific mGlu receptor subtypes. For instance, cocrystallization studies have demonstrated how variations in substituents can influence receptor interactions and pharmacological profiles .

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate glutamate-induced signaling pathways. The compound has been shown to inhibit the activation of mGlu2 receptors in cell lines expressing these receptors, suggesting its potential as a therapeutic agent for conditions related to glutamate dysregulation .

In Vivo Studies

In vivo studies utilizing animal models have provided insights into the compound's behavioral effects. Notably, it has exhibited antidepressant-like effects in mouse models when tested alongside standard behavioral assays such as the forced swim test (FST). These findings suggest that modulation of mGlu2 receptor activity may contribute to its antidepressant properties .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antidepressant Activity : A study demonstrated that administration of this compound significantly reduced immobility time in the FST compared to control groups, indicating potential antidepressant effects mediated through mGlu2 receptor antagonism .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of excitotoxicity induced by excessive glutamate levels. Results indicated a reduction in neuronal cell death when treated with the compound prior to glutamate exposure .

Scientific Research Applications

LY404039 is primarily recognized as a selective agonist for metabotropic glutamate receptor subtype 2 (mGlu2), which plays a crucial role in modulating neurotransmission and has implications in various neurological conditions.

Pharmacological Applications

  • Antipsychotic Potential :
    • LY404039 has been investigated for its antipsychotic properties. Studies have shown that it can mitigate symptoms associated with schizophrenia and other psychiatric disorders by modulating glutamate signaling pathways .
  • Anxiolytic Effects :
    • The compound has demonstrated anxiolytic effects in preclinical models, suggesting its potential use in treating anxiety disorders .
  • Neuroprotective Properties :
    • Research indicates that LY404039 may offer neuroprotective benefits by reducing excitotoxicity and promoting neuronal survival in models of neurodegenerative diseases .

Case Studies

StudyFocusFindings
Preclinical Evaluation of mGlu2 Agonists Examined the efficacy of LY404039 compared to other mGlu2/3 receptor agonistsLY404039 exhibited significant antipsychotic-like effects in animal models .
Lack of Interaction with Dopamine D-2 Receptors Investigated the interaction profile of LY404039Confirmed that it does not significantly interact with dopamine D-2 receptors, highlighting its unique mechanism .
Neuroprotection in Excitotoxic Models Assessed neuroprotective effects against glutamate-induced toxicityDemonstrated reduced neuronal death and improved cell viability .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiabicyclo ring undergoes oxidation to form sulfoxides or sulfones, a critical modification for enhancing pharmacological activity or altering solubility.

Reaction Conditions Outcome Reference
S-Oxidation (S → S=O)- Catalytic hydrogen peroxide (H₂O₂) in acetic acid
- Room temperature
Formation of sulfoxide derivatives (e.g., LY404040)
S-Oxidation (S → SO₂)- Strong oxidants (e.g., KMnO₄)
- Controlled acidic conditions
Conversion to sulfone derivatives (e.g., LY404039)

Key Insight : Sulfone derivatives (e.g., LY404039) demonstrate enhanced agonist activity at metabotropic glutamate receptors compared to the parent compound .

Nucleophilic Substitution at the Amino Group

The primary amino group participates in nucleophilic reactions, forming amides or carbamates.

Reaction Reagents/Conditions Application Reference
Amide Formation- Methionine conjugation via activated esters (e.g., EDCI/HOBt)
- DMF, RT
Prodrug synthesis (e.g., LY2140023, a methionylamide derivative)
Carbamate Synthesis- Chloroformates (e.g., ethyl chloroformate)
- Base (e.g., Et₃N)
Stability enhancement for pharmacokinetic studies

Example :
LY2140023 (prodrug) hydrolyzes in vivo to regenerate the active parent compound, enabling sustained release .

Esterification and Amidation of Carboxylic Acids

The dicarboxylic acid groups undergo esterification or amidation to modify solubility or bioavailability.

Reaction Conditions Products Reference
Methyl Ester Formation- SOCl₂/MeOH
- Reflux
Dimethyl ester derivatives (improved membrane permeability)
Amide Conjugation- Carbodiimide coupling (e.g., DCC)
- NHS activation
Bioconjugates for targeted delivery studies

Note : Ester derivatives are often intermediates in synthetic pathways for prodrug development .

Ring-Opening and Functionalization

The bicyclo[3.1.0]hexane scaffold can undergo ring-opening under specific conditions, enabling structural diversification.

Reaction Conditions Outcome Reference
Acid-Catalyzed Ring Opening- Concentrated HCl
- Elevated temperature (100–120°C)
Linear thiol-containing intermediates
Base-Mediated Rearrangement- NaOH/EtOH
- Microwave irradiation (150°C, 15 min)
Formation of bicyclo[3.1.0]hexane sulfonamide derivatives

Synthetic Pathways and Key Intermediates

The compound is synthesized via multi-step routes involving:

  • Halogenation : Phosphorus oxybromide (POBr₃) in DMF at 110°C introduces bromine at strategic positions .
  • Hydrogenolysis : Pd/C-mediated deprotection of benzyl ethers under H₂ gas .
  • CBS Reduction : Stereoselective reduction of ketones using Corey-Bakshi-Shibata (CBS) reagents .

Properties

CAS No.

191471-53-1

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

InChI

InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1

InChI Key

QBHIOYZCUZBIEN-MDASVERJSA-N

SMILES

C1C(C2C(C2S1)C(=O)O)(C(=O)O)N

Isomeric SMILES

C1[C@]([C@@H]2[C@H]([C@@H]2S1)C(=O)O)(C(=O)O)N

Canonical SMILES

C1C(C2C(C2S1)C(=O)O)(C(=O)O)N

Synonyms

2-thia-4-aminobicyclo(3.1.0)hexane-4,6-dicarboxylic acid
LY 389795
LY-389795
LY389795

Origin of Product

United States

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